MAO-A Inhibitory Potency: 8-Methyl Substitution Reduces Potency
In a recombinant human MAO-A assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline (fluorimetric readout, 20 min incubation), 5-fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid exhibits an IC50 of 90.4 µM (90,400 nM) [1]. The closely related 5-fluoro-4-hydroxyquinoline-3-carboxylic acid (lacking the 8-methyl group) shows an IC50 of 21.8 µM (21,800 nM) in the same assay system [2]. This represents a 4.1-fold reduction in MAO-A inhibitory potency conferred by the addition of the C-8 methyl substituent, providing a clear SAR differentiation point for programs requiring attenuated MAO-A engagement or for probing the steric and electronic role of the 8-position.
| Evidence Dimension | Human MAO-A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 90.4 µM (90,400 nM) |
| Comparator Or Baseline | 5-Fluoro-4-hydroxyquinoline-3-carboxylic acid (no 8-Me): IC50 = 21.8 µM (21,800 nM) |
| Quantified Difference | 4.1-fold higher IC50 (lower potency) for the target compound |
| Conditions | Recombinant human MAO-A; kynuramine substrate; fluorimetric detection; 20 min incubation |
Why This Matters
This quantifiable potency difference enables researchers to select the compound with the appropriate MAO-A engagement level for neurodegenerative disease models or to avoid confounding MAO-A off-target effects when the scaffold is used as a synthetic intermediate.
- [1] BindingDB BDBM50409066 (CHEMBL145059): IC50 = 90.4 µM for human MAO-A. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50409066 View Source
- [2] BindingDB BDBM50350504 (CHEMBL1814639): IC50 = 21.8 µM for human MAO-A. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350504 View Source
